N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide
Overview
Description
“N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-3-nitrobenzamide” is a complex organic compound. It contains a trifluoromethoxy group, which is a fluorinated substituent that is finding increased utility in bioactives . It also contains a benzamide group, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
The synthesis of compounds with a trifluoromethoxy group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethoxy groups by treatment with sulfur tetrafluoride . Another route to trifluoromethoxy aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . The benzamide group is an organic compound with the chemical formula of C7H7NO .Chemical Reactions Analysis
The trifluoromethoxy group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of other functional groups. For example, compounds with a trifluoromethoxy group are often strong acids . The benzamide group appears as a white solid in powdered form and as colourless crystals in crystalline form .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c1-11-15(16-10-14(29-19(20,21)22)5-6-17(16)24-11)7-8-23-18(26)12-3-2-4-13(9-12)25(27)28/h2-6,9-10,24H,7-8H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYDWCHLXYSJFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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